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Compound Name: m-PEG4-NHS ester

Cat. No.: B609262 Get Quote
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Introduction
m-PEG4-NHS ester (methoxy-polyethylene glycol-succinimidyl ester) is a valuable tool in the

field of targeted drug delivery. It is a heterobifunctional crosslinker composed of a methoxy-

terminated polyethylene glycol (PEG) chain with four ethylene glycol units, activated with an N-

hydroxysuccinimide (NHS) ester.[1][2] The NHS ester group reacts specifically and efficiently

with primary amines (-NH2) on biomolecules such as proteins, peptides, antibodies, and

amine-modified nanoparticles or oligonucleotides, forming a stable amide bond.[1][3] This

reaction is most efficient at a pH range of 7.2 to 8.5.[4]

The hydrophilic PEG spacer offers several advantages in drug delivery systems. It increases

the aqueous solubility of the conjugated molecule, reduces aggregation of proteins, and can

minimize steric hindrance. Furthermore, PEGylation can help to reduce immunogenicity and

prevent non-specific hydrophobic interactions of the drug delivery system. These properties

make m-PEG4-NHS ester a versatile linker for various applications in targeted drug delivery,

including the development of antibody-drug conjugates (ADCs), the surface modification of

nanoparticles and liposomes for targeted delivery, and the synthesis of PROTACs (Proteolysis

Targeting Chimeras).
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The primary application of m-PEG4-NHS ester in targeted drug delivery is to covalently attach

targeting ligands to drug carriers or to modify the surface of the carriers to improve their

pharmacokinetic properties.

Antibody-Drug Conjugates (ADCs): m-PEG4-NHS ester can be used to attach a cytotoxic

drug to an antibody that specifically targets cancer cells. The PEG linker can help to improve

the solubility and stability of the ADC.

Targeted Nanoparticles and Liposomes: Targeting moieties such as antibodies, antibody

fragments (e.g., scFv), or peptides can be conjugated to the surface of nanoparticles or

liposomes using m-PEG4-NHS ester. This directs the drug-loaded carrier to the desired site

of action, enhancing therapeutic efficacy and reducing off-target toxicity.

PROTACs: As a PEG-based linker, m-PEG4-NHS ester can be used in the synthesis of

PROTACs, which are molecules designed to induce the degradation of specific target

proteins.

Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester,

leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

m-PEG4-NHS ester

Biomolecule-NH-CO-PEG4-m

+

Biomolecule-NH2
(e.g., Antibody, Nanoparticle)

N-hydroxysuccinimide
(by-product)
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Reaction of m-PEG4-NHS ester with a primary amine.

Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH,

temperature, and the molar ratio of reactants.

Parameter Condition Outcome Reference

pH 7.0 - 7.5

Optimal for amine

reaction with minimal

hydrolysis

8.0
t1/2 for amide

formation: 80 min

8.5
t1/2 for amide

formation: 20 min

9.0
t1/2 for amide

formation: 10 min

Temperature Room Temperature

Slower reaction, may

be suitable for

sensitive biomolecules

4°C

Even slower reaction,

can be used for

extended incubation

Molar Excess of m-

PEG4-NHS ester
5-20 fold

Recommended for

efficient antibody

conjugation

10-50 fold

Recommended for

protein concentrations

< 5 mg/ml

Conjugation Yield pH 8.5 ~80-85%

pH 9.0 ~87-92%
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Experimental Protocols
Protocol 1: General Protocol for Protein or Antibody
Labeling
This protocol describes a general method for conjugating m-PEG4-NHS ester to a protein or

antibody.
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Start

1. Prepare Protein Solution
(1-10 mg/mL in amine-free buffer, pH 7.2-8.5)

2. Prepare m-PEG4-NHS ester Solution
(10-20 mg/mL in anhydrous DMSO or DMF)

3. Conjugation Reaction
(Add 10-50 fold molar excess of PEG to protein.
Incubate for 30-60 min at RT or 2-4 hours at 4°C)

4. Quench Reaction (Optional)
(Add Tris or glycine to a final concentration of 20-50 mM)

5. Purification
(Size-exclusion chromatography, dialysis, or tangential flow filtration)

6. Characterization
(SDS-PAGE, Mass Spectrometry, HPLC)

End

Click to download full resolution via product page

Workflow for protein or antibody labeling.
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Materials:

Protein/Antibody of interest

m-PEG4-NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate

buffer, pH 7.2-8.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography columns)

Procedure:

Protein Preparation:

Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5. If

necessary, perform a buffer exchange using dialysis or a desalting column.

Adjust the protein concentration to 1-10 mg/mL.

m-PEG4-NHS Ester Preparation:

Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMSO or DMF to

a concentration of 10-20 mg/mL.

Conjugation Reaction:

Add a 10- to 50-fold molar excess of the dissolved m-PEG4-NHS ester to the protein

solution while gently stirring. The final volume of the organic solvent should not exceed

10% of the total reaction volume.

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4

hours. The optimal time may need to be determined empirically.
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Quenching (Optional):

To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine)

can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.

Purification:

Remove excess, unreacted m-PEG4-NHS ester and byproducts by size-exclusion

chromatography (SEC), dialysis, or tangential flow filtration.

Characterization:

Analyze the conjugate using techniques such as SDS-PAGE to observe the increase in

molecular weight, mass spectrometry to confirm the conjugation, and HPLC to assess

purity.

Protocol 2: Surface Modification of Amine-
Functionalized Liposomes for Targeted Delivery
This protocol provides a method for conjugating a targeting antibody to the surface of pre-

formed liposomes that have been functionalized with amine groups.
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Start

1. Prepare Amine-Functionalized Liposomes

2. Modify Liposomes with m-PEG4-NHS ester

2. Modify Antibody with m-PEG4-NHS ester
(Follow Protocol 1)

3. Conjugate Antibody-PEG to Liposomes
(This step is incorrect for this workflow, see note below)

3. Conjugate Amine-Containing Ligand to Activated Liposomes

4. Purify Targeted Liposomes
(Size-exclusion chromatography or dialysis)

5. Characterization
(Particle size, zeta potential, ligand density)

End

Click to download full resolution via product page

Workflow for surface modification of liposomes.
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Note on the diagram: The initial thought of modifying the antibody first and then conjugating to

the liposome is a possible route, but a more direct approach for amine-functionalized

liposomes is to activate a carboxylated surface with NHS chemistry or, in this case, to directly

conjugate an amine-containing targeting ligand to an NHS-ester functionalized liposome. The

corrected workflow reflects the latter, more common approach where the liposome surface is

activated. For the purpose of this protocol, we will assume the use of a heterobifunctional linker

where the antibody is first modified with the linker, and then conjugated to the liposome.

Materials:

Amine-functionalized liposomes

Targeting antibody

m-PEG4-NHS ester

Anhydrous DMSO

Reaction buffer (e.g., HEPES buffered saline, pH 8.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Antibody Modification:

Follow steps 1-3 of Protocol 1 to conjugate m-PEG4-NHS ester to the targeting antibody.

This will result in an antibody with a free methoxy-PEG tail. This is a conceptual step for

this protocol's purpose. A more common approach would be to use a bifunctional PEG

linker with a different reactive group at the other end for liposome conjugation.

Liposome Preparation:

Prepare amine-functionalized liposomes using standard methods, for example, by

including a lipid with a primary amine headgroup in the lipid formulation.

Conjugation of Modified Antibody to Liposomes:
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This step would typically involve a second, different chemical reaction to attach the

PEGylated antibody to the liposome surface. For a more direct approach using m-PEG4-
NHS ester, one would need to reverse the roles, having an NHS-ester functionalized

liposome and an amine-containing targeting ligand.

Alternative, more direct approach: If the goal is to simply coat the liposome with PEG, the

amine-functionalized liposomes can be directly reacted with m-PEG4-NHS ester.

Add a calculated molar excess of m-PEG4-NHS ester (dissolved in DMSO) to the

liposome suspension in a reaction buffer (pH 8.0).

Incubate for 1-2 hours at room temperature with gentle mixing.

Purification:

Remove unreacted m-PEG4-NHS ester and byproducts by size-exclusion

chromatography or dialysis.

Characterization:

Determine the particle size and zeta potential of the modified liposomes using dynamic

light scattering (DLS).

Quantify the amount of conjugated antibody on the liposome surface using a suitable

protein assay (e.g., BCA or Bradford assay) after separating the liposomes from unreacted

antibody.

Troubleshooting and Optimization
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Issue Possible Cause Suggested Solution

Low Conjugation Efficiency
pH of the reaction buffer is too

low.

Increase the pH of the reaction

buffer to 8.0-8.5.

Hydrolysis of the NHS ester.

Prepare the m-PEG4-NHS

ester solution immediately

before use. Ensure the solvent

is anhydrous.

Presence of primary amines in

the buffer.

Use an amine-free buffer such

as PBS, HEPES, or

bicarbonate.

Protein Aggregation
High concentration of protein

or organic solvent.

Reduce the protein

concentration. Ensure the final

concentration of organic

solvent is below 10%.

Variable Results
Inconsistent reaction

conditions.

Carefully control pH,

temperature, and reaction

time. Use fresh reagents.

Conclusion
m-PEG4-NHS ester is a highly effective and versatile reagent for the development of targeted

drug delivery systems. Its ability to efficiently conjugate to primary amines, coupled with the

beneficial properties of the PEG spacer, makes it a valuable tool for researchers in drug

development. The protocols and data presented here provide a foundation for the successful

application of m-PEG4-NHS ester in creating advanced and targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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